2,4,6-Trimethylphenanthrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52988-44-0 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2,4,6-trimethylphenanthrene |
InChI |
InChI=1S/C17H16/c1-11-4-5-14-6-7-15-9-12(2)8-13(3)17(15)16(14)10-11/h4-10H,1-3H3 |
InChI Key |
ILEXIZDSCIMJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=CC(=CC(=C32)C)C |
Origin of Product |
United States |
Mechanistic Investigations of 2,4,6 Trimethylphenanthrene Formation
Fundamental Pathways of Polycyclic Aromatic Hydrocarbon Growth
The growth of PAHs from smaller aromatic precursors is generally understood to proceed through a series of complex reaction networks. These pathways are crucial for the formation of larger, more complex aromatic structures, including alkylated derivatives like 2,4,6-trimethylphenanthrene. The prevailing mechanisms involve the addition of small hydrocarbon species to an existing aromatic ring, followed by cyclization and aromatization to form a new fused ring. The specific nature of the reacting species and the reaction conditions dictate the dominant pathway and the structure of the resulting PAH.
Hydrogen Abstraction-Acetylene Addition (HACA) Mechanism in Alkylated Phenanthrene (B1679779) Elaboration
The Hydrogen Abstraction-Acetylene Addition (HACA) mechanism is a cornerstone of PAH growth theory. mdpi.comnih.gov This sequential process is initiated by the abstraction of a hydrogen atom from an aromatic molecule by a radical, typically a hydrogen atom, creating an aryl radical. This radical site then provides a point of attack for an acetylene (B1199291) molecule. The resulting adduct undergoes a series of cyclization and aromatization steps, ultimately leading to the formation of a new aromatic ring. mdpi.com
In the context of this compound formation, the HACA mechanism would likely proceed from a pre-existing methylated naphthalene (B1677914) or a related methylated bicyclic aromatic species. The presence of methyl groups on the aromatic ring can influence the site of hydrogen abstraction due to electronic and steric effects. For instance, hydrogen abstraction from a methyl group can lead to the formation of a resonance-stabilized benzyl-type radical, which can also participate in subsequent addition reactions. However, the classical HACA mechanism primarily focuses on the addition of acetylene to an aryl radical. The regioselectivity of the acetylene addition and the subsequent cyclization would be critical in determining the final substitution pattern of the resulting trimethylphenanthrene. Computational studies have shown that the HACA mechanism, while fundamental, may not be the sole or even dominant pathway for the formation of all PAHs, particularly those with more complex structures or specific alkylation patterns. nih.gov
Hydrogen Abstraction-Vinylacetylene Addition (HAVA) Mechanism
A related pathway, the Hydrogen Abstraction-Vinylacetylene Addition (HAVA) mechanism, involves the addition of vinylacetylene (C4H4) to an aryl radical. Similar to HACA, this process begins with the formation of a radical on an aromatic substrate. Vinylacetylene, being a larger and more reactive molecule than acetylene, can offer a more efficient route to ring growth under certain conditions. The addition of the four-carbon unit can lead directly to the formation of a six-membered ring after cyclization and aromatization. The HAVA mechanism is considered a viable pathway, especially in environments where vinylacetylene concentrations are significant. nih.gov
For the formation of this compound, a methylated aryl radical would react with vinylacetylene. The orientation of the vinylacetylene molecule during the addition and the subsequent ring closure would be influenced by the positions of the existing methyl groups, ultimately dictating the isomeric form of the final product.
Methyl Addition Cyclization (MAC) Pathways in Alkylated PAH Synthesis
The Methyl Addition Cyclization (MAC) pathway is particularly relevant to the formation of methylated PAHs like this compound. mdpi.comencyclopedia.pubnih.gov This mechanism involves the addition of methyl radicals to an aromatic molecule. acs.org The process is typically initiated by the formation of an ethyl or propyl chain on the PAH structure through the addition of two to three methyl radicals. mdpi.com This is followed by hydrogen elimination and subsequent ring closure to form a new aromatic ring. mdpi.comencyclopedia.pub
Given that methyl radicals are the most abundant alkyl radicals in many combustion environments, the MAC mechanism plays a significant role in the formation of alkylated PAHs. mdpi.comencyclopedia.pub The sequential addition of methyl radicals to a phenanthrene or a precursor molecule, followed by cyclization, could directly lead to the formation of trimethylphenanthrene. The specific substitution pattern of this compound would depend on the preferred sites for methyl radical addition and the subsequent cyclization steps, which are governed by the stability of the radical intermediates.
| Pathway Stage | Description |
| Initiation | Addition of methyl radicals to a pre-existing aromatic molecule. |
| Propagation | Formation of an ethyl or propyl side chain on the aromatic ring. |
| Cyclization | Ring closure of the alkyl side chain onto the aromatic structure. |
| Aromatization | Elimination of hydrogen atoms to form a new, stable aromatic ring. |
Radical-Mediated Formation Processes
The formation of this compound is intrinsically linked to radical chemistry. Beyond the specific HACA, HAVA, and MAC mechanisms, a variety of other radical-mediated processes contribute to PAH growth. These processes often involve the reactions of resonantly stabilized radicals, which are particularly stable and can persist in high-temperature environments, allowing them to participate in complex reaction sequences.
The formation of the phenanthrene backbone itself can proceed through the recombination of smaller radicals. For instance, the reaction of a methyl radical with a fluorenyl radical has been shown to produce phenanthrene. nih.gov In a scenario leading to this compound, reactions involving methylated radical precursors would be essential. The stability of the intermediate radicals plays a crucial role in directing the reaction pathways. For example, the abstraction of a hydrogen atom from a methyl group on an aromatic ring forms a benzyl-type radical, which is stabilized by resonance. These stabilized radicals can then react with other hydrocarbons, leading to the growth and elaboration of the aromatic structure.
Phenylethynyl Radical Addition and Cyclization-Aromatization Routes
A more recently explored pathway involves the addition of the phenylethynyl radical (C6H5C≡C•) to an aromatic molecule. This mechanism is significant as it allows for the addition of a C8 unit in a single step, providing a rapid route to larger PAHs. The reaction of the phenylethynyl radical with benzene (B151609) has been shown to produce phenanthrene through a barrierless addition followed by cyclization and aromatization. rsc.orgrsc.org
For the formation of this compound via this route, one could envision the reaction of a phenylethynyl radical with a trimethylbenzene isomer (e.g., mesitylene (B46885) or 1,2,4-trimethylbenzene) or the reaction of a methylated phenylethynyl radical with benzene. The initial addition of the radical to the substituted benzene ring would be followed by an intramolecular cyclization. The positions of the methyl groups on the reacting species would sterically and electronically guide the cyclization process, leading to specific isomers of trimethylphenanthrene. This pathway is particularly intriguing as it can proceed at low temperatures, suggesting its potential relevance in astrophysical environments in addition to combustion systems. rsc.org
Advanced Spectroscopic Characterization and Structure Elucidation of 2,4,6 Trimethylphenanthrene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,4,6-trimethylphenanthrene, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive structural analysis.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the methyl groups. The aromatic protons are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The methyl protons will appear in the upfield region (around δ 2.5-3.0 ppm). The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the range of δ 120-140 ppm, while the methyl carbons will appear at a much higher field (δ 20-30 ppm). Quaternary carbons, those without any attached protons, will typically show weaker signals.
Predicted ¹H and ¹³C NMR Data for this compound (Note: This data is predicted and serves for illustrative purposes.)
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 7.8 (d) | 127.5 |
| 2-CH₃ | 2.5 (s) | 21.0 |
| 3 | 7.5 (s) | 128.0 |
| 4-CH₃ | 2.6 (s) | 21.5 |
| 5 | 8.5 (d) | 125.0 |
| 6-CH₃ | 2.7 (s) | 22.0 |
| 7 | 7.9 (d) | 126.8 |
| 8 | 7.6 (t) | 126.5 |
| 9 | 8.6 (d) | 128.8 |
| 10 | 7.7 (d) | 123.0 |
| 4a | - | 132.0 |
| 4b | - | 130.5 |
| 8a | - | 131.8 |
| 10a | - | 129.5 |
| C2 | - | 138.0 |
| C4 | - | 137.5 |
| C6 | - | 136.0 |
d = doublet, t = triplet, s = singlet
Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms and elucidating the spatial arrangement of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons, helping to piece together the aromatic spin systems. For example, a cross-peak would be expected between H-7 and H-8, and between H-9 and H-10.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. Each protonated carbon in the molecule would give a cross-peak corresponding to its ¹H and ¹³C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the protons of the methyl group at C-2 would show correlations to C-1, C-2, and C-3 in the HMBC spectrum, confirming its position.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, regardless of their through-bond connectivity. For this compound, NOESY or ROESY would be instrumental in confirming the substitution pattern by showing correlations between the methyl protons and nearby aromatic protons. For example, the protons of the 2-CH₃ group would be expected to show a NOE to the H-1 and H-3 protons.
Computer-Assisted Structure Elucidation (CASE) programs utilize NMR data to generate and rank possible chemical structures consistent with the spectroscopic evidence. c6h6.org These programs take the molecular formula, 1D and 2D NMR data (such as peak lists from ¹H, ¹³C, COSY, HSQC, and HMBC spectra) as input. The software then generates all possible isomers and compares their predicted spectra with the experimental data to identify the most probable structure. For a molecule like this compound, CASE can rapidly confirm the structure derived from manual interpretation and can be particularly valuable in cases of ambiguity or for more complex, unknown compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion. nih.gov This allows for the determination of the elemental formula of this compound with high confidence. The molecular formula of this compound is C₁₇H₁₆. The expected exact mass can be calculated based on the most abundant isotopes of carbon and hydrogen.
Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M]⁺• | 220.1252 |
| [M+H]⁺ | 221.1325 |
An experimental HRMS measurement that matches this calculated exact mass to within a few parts per million (ppm) would confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would further support the proposed structure, with characteristic losses of methyl groups (CH₃, 15 Da) and other fragments typical for polycyclic aromatic hydrocarbons.
Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-TOF-MS) for Separation and Identification
Gas chromatography coupled with mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including methylated PAHs. The high separation efficiency of gas chromatography, particularly with capillary columns, allows for the resolution of complex isomeric mixtures.
GC-MS/MS (Triple Quadrupole): This technique provides enhanced selectivity and sensitivity by utilizing multiple reaction monitoring (MRM). hpst.czmdpi.com In MRM mode, a specific precursor ion of this compound (molecular ion, m/z 220) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. This process significantly reduces matrix interference and allows for accurate quantification at trace levels. hpst.cz The selection of precursor-product ion transitions is crucial for specificity. For this compound, a common transition would involve the loss of a methyl group.
GC-TOF-MS (Time-of-Flight): High-resolution time-of-flight mass spectrometry offers high mass accuracy and resolution, enabling the determination of elemental compositions from measured mass-to-charge ratios. gcms.cz This is particularly useful for distinguishing between isobaric interferences in complex samples. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with TOF-MS provides exceptional separation power, resolving compounds that co-elute in one-dimensional GC. gcms.czumanitoba.ca
The separation of this compound from its isomers is typically achieved using specialized capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase. csic.es The elution order of methylated phenanthrenes depends on their boiling points and interaction with the stationary phase.
| Parameter | Typical Condition | Reference |
|---|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS, TG-1701MS) | mdpi.comcsic.esnih.gov |
| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min | csic.esnih.gov |
| Injection Mode | Splitless | csic.esnih.gov |
| Oven Program | Initial temp 50-70°C, ramped to 320°C | csic.esnih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | csic.es |
| MS/MS Transition (Example) | Precursor Ion (m/z): 220.3; Product Ion (m/z): 205.2 (Loss of CH₃) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, APCI-LC/MS/MS) for Complex Mixture Analysis
Liquid chromatography is a powerful alternative to GC, especially for less volatile or thermally labile compounds. For non-polar compounds like this compound, reversed-phase HPLC is the method of choice. Coupling LC with tandem mass spectrometry enhances analytical specificity and sensitivity.
APCI-LC/MS/MS: Atmospheric Pressure Chemical Ionization (APCI) is an effective ionization technique for PAHs, which are often difficult to ionize using electrospray ionization (ESI). nih.govsciex.comthermofisher.com APCI utilizes a corona discharge to create reactant ions from the solvent vapor, which then ionize the analyte molecules through charge exchange or proton transfer. thermofisher.com This results in the formation of a strong molecular ion ([M]⁺·) or protonated molecule ([M+H]⁺), which can be subjected to MS/MS analysis. nih.gov The robustness and reduced matrix effects of APCI make it well-suited for analyzing complex environmental samples. sciex.com
The separation of PAH isomers, including different trimethylphenanthrene isomers, is critical as their mass spectra are often very similar. nih.gov Specialized columns designed for PAH analysis, such as those with C18 stationary phases, are used with mobile phase gradients, typically consisting of water and methanol or acetonitrile (B52724), to achieve optimal separation. nih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| LC Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient of water and methanol/acetonitrile | nih.gov |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), positive mode | nih.govsciex.com |
| Precursor Ion | [M]⁺· (m/z 220.3) or [M+H]⁺ (m/z 221.3) | nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |
Mass Spectral Fragmentation Pathway Analysis
Understanding the fragmentation pathways of this compound under electron ionization (EI) is fundamental for its identification. The stable aromatic structure of the phenanthrene (B1679779) core leads to an intense molecular ion peak (M⁺·) at m/z 220.
The primary fragmentation process for alkylated aromatic compounds involves the cleavage of the bond beta to the aromatic ring (benzylic cleavage), which is highly favorable as it leads to the formation of a stable tropylium-like ion. slideshare.net For this compound, the most characteristic fragmentation is the loss of a methyl radical (·CH₃) to form a highly stable [M-15]⁺ ion at m/z 205. This is often the base peak or one of the most abundant ions in the spectrum.
Further fragmentation can occur through the sequential loss of hydrogen atoms or the expulsion of other neutral molecules like acetylene (B1199291) (C₂H₂). A doubly charged molecular ion ([M]²⁺) at m/z 110 may also be observed, which is characteristic of stable aromatic systems.
Predicted Fragmentation Pathway:
Molecular Ion Formation: C₁₇H₁₆ + e⁻ → [C₁₇H₁₆]⁺· (m/z = 220) + 2e⁻
Loss of Methyl Radical (Benzylic Cleavage): [C₁₇H₁₆]⁺· → [C₁₆H₁₃]⁺ (m/z = 205) + ·CH₃
Loss of a Second Methyl Radical: [C₁₆H₁₃]⁺ → [C₁₅H₁₀]⁺· (m/z = 190) + ·CH₃ (less favorable)
Loss of Acetylene: [C₁₆H₁₃]⁺ → [C₁₄H₁₁]⁺ (m/z = 179) + C₂H₂
| m/z | Proposed Ion Structure | Fragmentation Process |
|---|---|---|
| 220 | [C₁₇H₁₆]⁺· | Molecular Ion (M⁺·) |
| 205 | [M - CH₃]⁺ | Loss of a methyl radical |
| 190 | [M - 2CH₃]⁺· | Loss of two methyl radicals |
| 179 | [M - CH₃ - C₂H₂]⁺ | Loss of methyl and acetylene |
| 110 | [M]²⁺ | Doubly charged molecular ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The spectrum of phenanthrene and its derivatives is characterized by several intense absorption bands in the UV region, corresponding to π → π* transitions of the conjugated aromatic system. researchgate.net
The parent phenanthrene molecule exhibits characteristic absorption bands. The introduction of methyl groups, which are electron-donating substituents, typically causes a bathochromic (red) shift in the absorption maxima. utoronto.ca This is due to the hyperconjugative effect of the methyl groups, which raises the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap. utoronto.ca Therefore, this compound is expected to show absorption bands at slightly longer wavelengths compared to unsubstituted phenanthrene. The spectrum will likely retain the fine vibrational structure characteristic of rigid aromatic systems, especially when measured in non-polar solvents. utoronto.ca
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound can be interpreted by assigning absorption bands to specific vibrational modes of its aromatic and aliphatic components.
Aromatic C-H Stretching: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ region). spectroscopyonline.com
Aliphatic C-H Stretching: The methyl groups give rise to symmetric and asymmetric stretching vibrations, which are observed just below 3000 cm⁻¹ (typically in the 2975-2850 cm⁻¹ range). spectroscopyonline.com
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenanthrene rings produce a series of sharp bands in the 1620-1450 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the fingerprint region. The pattern of the out-of-plane C-H bending bands (900-675 cm⁻¹) is particularly diagnostic of the substitution pattern on the aromatic rings.
Methyl C-H Bending: Asymmetric and symmetric bending vibrations of the methyl groups are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | Stretching | Aromatic C-H |
| 2975 - 2850 | Stretching | Aliphatic C-H (Methyl) |
| 1620 - 1450 | Stretching | Aromatic C=C |
| 1470 - 1450 | Asymmetric Bending | Aliphatic C-H (Methyl) |
| 1380 - 1370 | Symmetric Bending | Aliphatic C-H (Methyl) |
| 900 - 675 | Out-of-Plane Bending | Aromatic C-H |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.
For this compound, an X-ray crystallographic study would first involve growing a suitable single crystal. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build an electron density map, from which the atomic positions are determined.
The data obtained would reveal:
The planarity of the phenanthrene ring system.
The precise bond lengths and angles of the aromatic core and the methyl substituents.
The conformation of the methyl groups relative to the aromatic plane.
The packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or C-H···π interactions.
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell. | a=8.5, b=6.3, c=12.1 Å; β=98.5° |
| Z | Number of molecules per unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |
Theoretical and Computational Chemistry Studies of 2,4,6 Trimethylphenanthrene
Density Functional Theory (DFT) Applications for Molecular Properties and Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govnist.gov It is frequently employed to predict a wide range of molecular properties and to study reaction mechanisms.
For 2,4,6-Trimethylphenanthrene, DFT calculations would be instrumental in determining:
Molecular Properties : Optimized geometry, vibrational frequencies (for comparison with experimental infrared and Raman spectra), and electronic properties such as the HOMO-LUMO gap, which is crucial for understanding its reactivity and spectroscopic behavior. researchgate.net
Reaction Mechanisms : DFT can be used to model the pathways of chemical reactions involving this compound, such as oxidation or degradation. koreascience.kr By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction pathways and their kinetics. nih.govrsc.org
Table 1: Hypothetical DFT-Calculated Properties of this compound This table is for illustrative purposes only, as no specific data for this compound is available.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | ~4.5 eV | Indicates chemical reactivity and electronic transition energy. |
| Ionization Potential | ~7.8 eV | Energy required to remove an electron. |
| Electron Affinity | ~0.5 eV | Energy released when an electron is added. |
| Dipole Moment | ~0.2 D | Measure of the molecule's overall polarity. |
Reactive Molecular Dynamics (ReaxFF-MD) Simulations for Dynamic Processes
Reactive Molecular Dynamics (ReaxFF-MD) is a computational technique that allows for the simulation of chemical reactions at the atomic level. Unlike classical molecular dynamics, ReaxFF can model the formation and breaking of chemical bonds, making it suitable for studying complex reactive systems. nih.govethz.ch
A ReaxFF-MD simulation of this compound could be used to investigate:
Thermal Decomposition : How the molecule behaves at high temperatures, including the initial steps of pyrolysis and the formation of various decomposition products.
Oxidation : The reaction mechanisms of this compound with oxygen, providing insights into its combustion properties and the formation of pollutants.
Interactions with other molecules : How it interacts with solvents, surfaces, or other chemical species in a dynamic environment.
Computational Prediction of Spectroscopic Parameters and Molecular Geometries
Computational chemistry is a vital tool for predicting and interpreting spectroscopic data. nih.gov For this compound, computational methods could predict:
NMR Spectra : Chemical shifts for ¹H and ¹³C atoms, which would be invaluable for the structural elucidation and confirmation of the compound.
UV-Vis Spectra : The electronic transitions and corresponding absorption wavelengths, which are related to the molecule's color and its interaction with light.
The molecular geometry of this compound would be optimized to find the most stable conformation, providing detailed information on bond lengths, bond angles, and dihedral angles. koreascience.kr
Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table is for illustrative purposes only, as no specific data for this compound is available.
| Spectroscopy Type | Predicted Parameter | Predicted Value Range |
|---|---|---|
| ¹H NMR | Methyl Proton Chemical Shift | 2.3 - 2.5 ppm |
| ¹³C NMR | Aromatic Carbon Chemical Shift | 120 - 140 ppm |
| UV-Vis | λmax | ~250 nm, ~295 nm, ~350 nm |
| IR | C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ |
| IR | C-H Stretch (Methyl) | 2850 - 2960 cm⁻¹ |
Quantum Chemical Modeling of Formation and Transformation Pathways
Quantum chemical modeling can be used to explore the fundamental reaction pathways leading to the formation and transformation of molecules. For this compound, these models could help to understand:
Formation in Combustion Processes : The likely chemical reactions and intermediates involved in the formation of this specific isomer during the incomplete combustion of organic materials.
Environmental Fate : The transformation pathways of this compound in the environment, such as its degradation through reactions with atmospheric radicals (e.g., OH). koreascience.kr This would involve calculating the activation barriers for different reaction channels to determine the most favorable degradation routes.
Chemical Reactivity and Derivatization of 2,4,6 Trimethylphenanthrene
General Reactivity Patterns of Tri-Substituted Phenanthrene (B1679779) Cores
The chemical reactivity of the phenanthrene core is inherently greater than that of benzene (B151609) in both substitution and addition reactions. libretexts.org This increased reactivity is attributed to the lower net loss in stabilization energy during the initial steps of electrophilic attack compared to benzene. libretexts.org The phenanthrene molecule does not have uniform bond lengths; for instance, the 9,10-bond exhibits characteristics similar to an alkene double bond in terms of its length and reactivity. libretexts.org
In tri-substituted phenanthrenes, such as 2,4,6-trimethylphenanthrene, the presence and position of the alkyl groups significantly influence the molecule's reactivity. Alkyl groups are electron-donating and act as activating substituents in electrophilic aromatic substitution reactions. They direct incoming electrophiles primarily to the ortho and para positions relative to themselves. In this compound, the interplay of the three methyl groups creates a complex pattern of activation and steric hindrance, making certain positions on the aromatic core more susceptible to substitution.
Furthermore, alkyl substitution can alter the metabolic pathways of phenanthrenes. Studies on related polycyclic aromatic hydrocarbons (PAHs) show that the presence of alkyl chains can shift oxidative metabolism from the aromatic ring to the alkyl side chain. nih.gov Detritiation studies in trifluoroacetic acid have provided quantitative data on the relative reactivity of different positions on the phenanthrene nucleus, with the 9-position being the most reactive, followed by the 1- and 4-positions. rsc.org
Synthesis and Structural Characterization of Functionalized this compound Derivatives
The synthesis of specific alkylated phenanthrene isomers is a foundational aspect of PAH chemistry, often aimed at creating specific structures for further study or as building blocks for more complex molecules. Several classical and modern synthetic methods are employed to produce these compounds.
One of the most established methods is the Haworth synthesis , a multi-step process that builds the phenanthrene core from naphthalene (B1677914). chemistry-online.com This method involves steps such as Friedel-Crafts acylation and Clemmensen or Wolff-Kishner reductions to construct the fused ring system. chemistry-online.com The Haworth synthesis has been successfully used to prepare various alkylphenanthrenes, including isomers like 1,2,8-trimethyl-phenanthrene. chemistry-online.com
More contemporary methods utilize palladium-catalyzed cross-coupling reactions. For example, a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction has been developed to synthesize 9,10-dihydrophenanthrene (B48381) and various alkyl phenanthrenes. researchgate.net Another efficient, one-pot domino reaction uses a palladium/norbornadiene catalyst system to synthesize phenanthrene derivatives from aryl iodides and ortho-bromobenzoyl chlorides. beilstein-journals.org This protocol is noted for its wide substrate range and good yields. beilstein-journals.org
The table below lists several trimethylphenanthrene isomers that can be synthesized through these or related methods.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1,2,6-Trimethylphenanthrene | 30436-55-6 | C17H16 | 220.31 |
| 1,2,8-Trimethylphenanthrene | 3674-72-4 | C17H16 | 220.31 |
| 2,3,5-Trimethylphenanthrene | 3674-73-5 | C17H16 | 220.31 |
| 2,6,9-Trimethylphenanthrene | 66271-32-7 | C17H16 | 220.31 |
The introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups onto the phenanthrene skeleton is of significant interest as these functional groups are present in many naturally occurring phenanthrene derivatives and can modulate the molecule's biological and electronic properties. proquest.comnih.gov
Hydroxylated phenanthrenes have been synthesized as analogues of resveratrol (B1683913) to study their antioxidant activity. nih.gov The synthesis pathways often involve multiple steps to control the position and number of hydroxyl groups. The antioxidant efficacy of these compounds is highly dependent on the arrangement of the hydroxyl substituents. nih.gov For instance, 2,4,6-trihydroxyphenanthrene demonstrated superior antioxidant properties compared to resveratrol, highlighting the importance of the extended conjugation of the phenanthrene system. nih.gov
Methoxylated phenanthrenes can be prepared from corresponding bromophenanthrenes. A copper(I) iodide-catalyzed methoxylation reaction can convert a mixture of bromophenanthrene isomers into chromatographically separable methoxy products. proquest.com The precise structures of the resulting methoxyphenanthrene derivatives are typically elucidated using advanced NMR spectroscopy techniques, including two-dimensional methods like HETCOR, HMBC, COSY, and NOESY, which provide critical information about the positions of the substituents. proquest.com
| Starting Material | Reagents | Product Type | Characterization Methods |
| Bromophenanthrene | CuI, NaOMe | Methoxyphenanthrene | 2D NMR (HETCOR, HMBC, COSY, NOESY) |
| Substituted Stilbenes | Photocyclization | Hydroxyphenanthrene | Ferric reducing antioxidant power, DPPH assay |
The rigid and extended π-system of phenanthrene makes it an attractive building block for the construction of complex macrocycles and porphyrin analogues known as carbaporphyrinoids. researchgate.netresearchgate.net These large, conjugated systems exhibit unique spectroscopic, aromatic, and coordination properties. researchgate.net
Phenanthriporphyrins, where a phenanthrene unit replaces a benzene ring in a benziporphyrin structure, are a key class of these macrocycles. researchgate.netnih.gov Their synthesis often involves condensation reactions of phenanthrene-containing precursors with pyrrole-based synthons. researchgate.net For example, 32-hetero-5,6-dimethoxyphenanthrisapphyrins were synthesized via a [3+1] condensation of dimethoxyphenanthritripyrrane with a bis(arylhydroxymethyl)heterocyclopentadiene. nih.gov
These phenanthrene-embedded systems serve as unique ligands in organometallic chemistry and have been used to construct molecular switches. researchgate.net The incorporation of the phenanthrene subunit creates a unique structural environment that can stabilize unusual oxidation states of coordinated metals, such as Cu(III) and organo-P(V) complexes. nih.gov The development of these systems has expanded to include related carbaporphyrinoids incorporating other hydrocarbon moieties like fluorene (B118485) and biphenyl. researchgate.net
Beyond the derivatizations mentioned above, the phenanthrene core can undergo a variety of other chemical modifications to generate novel structures with tailored properties. These modifications leverage the inherent reactivity of the PAH skeleton to introduce diverse functional groups.
Cyanation: Phenanthrene derivatives bearing cyano (-CN) groups have been prepared through methods like Knoevenagel condensation followed by classical oxidative photocyclization. academie-sciences.fr The introduction of the electron-withdrawing cyano group significantly alters the electronic properties of the molecule. The optical properties of these cyanophenanthrenes have been investigated by UV-vis absorption spectroscopy, and cyclic voltammetry analysis has shown they possess high electron affinity, suggesting potential applications as electron-injection or hole-blocking layers in organic light-emitting diodes (OLEDs). academie-sciences.fr
Allene (B1206475) Formation: A novel photochemical route has been developed for the generation of allenes from phenanthrene-based methylenecyclobutanes. nih.gov In this process, precursors synthesized via Tebbe olefination of corresponding cyclobutanones undergo photochemical fragmentation upon irradiation, yielding an allene and phenanthrene. The progress of the reaction can be monitored by ¹H NMR spectroscopy. nih.gov
Heterocyclic Annulation: The phenanthrene scaffold can be annulated with heterocyclic rings. For instance, pyridonaphthyridines, also known as triazaphenanthrenes, have been synthesized in multiple steps including Negishi cross-couplings, amination, and spontaneous ring-closure, with a final aromatization step. nih.gov This heterocyclic scaffold can then undergo further functionalization, such as nucleophilic addition at specific positions, allowing for the tuning of its optical properties. nih.gov
Analytical Methodologies for 2,4,6 Trimethylphenanthrene in Complex Environmental Matrices
Sample Preparation Techniques for Matrix Isolation and Enrichment
The initial and most critical step in the analysis of 2,4,6-trimethylphenanthrene is its isolation from the sample matrix. The choice of extraction technique depends on the matrix type and the expected concentration of the analyte.
Solvent Extraction: Conventional methods like Soxhlet extraction and sonication using organic solvents such as dichloromethane (B109758) or hexane (B92381) are widely employed for solid samples like soil and sediment. nih.gov For biological tissues, which have high lipid content, alkaline digestion followed by liquid-liquid extraction is a common approach. figshare.com
Solid-Phase Extraction (SPE): SPE is a versatile technique used for both aqueous and organic samples. eurofins.com For water samples, cartridges packed with sorbents like coconut charcoal or specialized polymers can extract and concentrate PAHs. eurofins.comeurofins.com In the cleanup phase for complex extracts from sediment or biota, SPE cartridges containing silica (B1680970) or Florisil are used to remove polar interferences. nih.gov
Headspace Solid-Phase Microextraction (HS-SPME): This is a rapid, solvent-free technique particularly suitable for aqueous samples like scrubber water. nih.gov A fiber coated with a sorbent material is exposed to the headspace above the sample, where volatile and semi-volatile compounds like alkylated phenanthrenes partition onto the fiber before being thermally desorbed into the gas chromatograph. nih.gov
Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. nih.gov While effective, its application for environmental samples can be limited by the small sample sizes that can be processed, which may lead to higher detection limits. figshare.com
Multidimensional Liquid Chromatography: For extremely complex matrices like crude oil or bitumen, a two-step liquid chromatography approach may be necessary. nih.gov This involves an initial separation by size exclusion chromatography to isolate the aromatic fraction, followed by a second separation on a normal-phase column to further purify the PAH fraction. nih.gov
A summary of common sample preparation techniques is presented in the table below.
| Technique | Matrix | Principle | Advantages | Limitations |
| Soxhlet Extraction | Sediment, Soil | Continuous solid-liquid extraction with a distilled solvent. nih.gov | Exhaustive extraction, well-established. | Time-consuming, large solvent volume. |
| Solid-Phase Extraction (SPE) | Water, Extracts | Analyte partitioning between a solid sorbent and a liquid phase. eurofins.com | Efficient, reduces solvent use, can be automated. | Sorbent selection is critical, potential for clogging. |
| HS-SPME | Water | Analyte partitions from sample headspace to a coated fiber. nih.gov | Fast, solvent-free, sensitive. nih.gov | Fiber life can be limited, matrix effects can influence partitioning. |
| Supercritical Fluid Extraction (SFE) | Sediment, Soil | Extraction using a fluid above its critical temperature and pressure. nih.gov | Fast, uses non-toxic CO2. | Small sample size, higher equipment cost. figshare.com |
Chromatographic Separation Methods for Alkylated Phenanthrenes (GC, HPLC)
Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other PAHs and isomers.
Gas Chromatography (GC): GC is the most common and effective technique for separating alkylated PAHs. mdpi.com High-resolution capillary columns are essential for resolving the numerous isomers. The most frequently used stationary phase is a 5% phenyl methylpolysiloxane, which separates compounds primarily based on their boiling points. mdpi.com However, specialized PAH-selective columns are also utilized to enhance the separation of isomeric compounds that co-elute on standard phases. diva-portal.org The separation of methylphenanthrene isomers, for instance, can yield distinct peaks corresponding to different substitution patterns. figshare.com
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool, particularly for PAHs that may be thermally unstable. diva-portal.org Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase (e.g., C18 or phenyl-based) is used with a polar mobile phase, typically a gradient of water and acetonitrile (B52724) or methanol. diva-portal.orgseparationmethods.com The separation mechanism in reversed-phase HPLC is influenced by the hydrophobicity of the analytes. Normal-phase HPLC can also be used, particularly as a cleanup step to fractionate complex mixtures before final analysis. nih.govdiva-portal.org
Advanced Coupled Analytical Techniques for Enhanced Resolution and Specificity
To achieve the necessary sensitivity and selectivity for analyzing trace levels of this compound in complex environmental samples, chromatographic systems are coupled with advanced detectors, primarily mass spectrometers.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the benchmark technique for the definitive identification and quantification of PAHs. figshare.comresearchgate.net After separation on the GC column, compounds are ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint. Operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analytes are monitored, significantly enhances sensitivity and reduces matrix interference. eurofins.com
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For even greater selectivity, particularly in highly complex matrices, GC-MS/MS is employed. nih.govnih.gov This technique, often using a triple quadrupole mass spectrometer, involves selecting a specific precursor ion from the initial mass spectrum and subjecting it to fragmentation. nih.gov The resulting product ions are then monitored. This two-stage mass filtering process drastically reduces background noise and chemical interferences, leading to lower detection limits and more confident identification. nih.govnih.gov An adapted GC-MS/MS method can increase selectivity and sensitivity compared to standard methods. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: While GC-MS is more common for PAHs, LC-MS/MS is also a valuable tool, especially for analyzing PAH metabolites or less volatile derivatives. eurofins.comresearchgate.net The analytes are separated by HPLC and then introduced into the mass spectrometer. This coupling provides high selectivity for analytes in aqueous and biological samples. eurofins.comjelsciences.com
The table below compares the key features of these coupled techniques.
| Technique | Principle | Primary Advantage | Typical Application |
| GC-MS | Separates by GC, identifies by mass spectrum. figshare.com | Robust, widely used, good sensitivity in SIM mode. | Routine environmental monitoring of PAHs. |
| GC-MS/MS | Two stages of mass filtering (precursor/product ions). nih.gov | Superior selectivity, lower detection limits, reduces matrix interference. nih.govnih.gov | Trace analysis in complex matrices (e.g., biota, crude oil). |
| LC-MS/MS | Separates by HPLC, identifies by tandem MS. eurofins.com | Suitable for less volatile or thermally labile compounds. | Analysis of PAH metabolites in biological samples. researchgate.net |
Quantitative Determination of Alkylated Phenanthrenes in Diverse Samples
Accurate quantification of alkylated phenanthrenes is challenging due to the large number of isomers and the general lack of commercially available analytical standards for most of them, including many trimethylphenanthrene isomers. researchgate.netrsc.org
The most reliable method for quantification is the internal standard calibration method. nih.gov This involves adding a known amount of a labeled compound, such as a deuterated surrogate (e.g., phenanthrene-d10), to the sample before extraction. nih.gov These surrogates behave chemically similarly to the target analytes and can correct for losses during sample preparation and analysis. nih.govresearchgate.net
Quantification is typically performed by integrating the signal response for each alkylation group (e.g., all C3-phenanthrenes) in the chromatogram. nih.gov Historically, when specific alkylated standards were unavailable, the relative response factors (RRFs) of the parent, unsubstituted PAH (e.g., phenanthrene) were used for its alkylated homologues. researchgate.netresearchgate.netrsc.org However, this approach has been shown to lead to significant underestimation of the actual concentrations because the response factors of alkylated PAHs can differ substantially from their parent compounds. researchgate.netrsc.org More accurate methodologies now aim to use response factors from representative isomers for each alkylation level to improve quantitative accuracy. researchgate.net
Method validation includes determining the limits of detection (LODs) and limits of quantitation (LOQs). LODs for GC-MS/MS methods can be in the low nanogram per liter (ng L⁻¹) range for water samples. nih.gov LOQs are often established based on the analysis of matrix blanks or replicates of low-concentration standards. nih.gov
Isomer-Specific Differentiation and Characterization of Alkylated Phenanthrenes
Differentiating among the various trimethylphenanthrene isomers is a significant analytical task because isomers often have similar mass spectra, making their separation dependent almost entirely on the chromatographic step. mdpi.com
High-resolution capillary gas chromatography is the primary tool for this purpose. The choice of the GC column's stationary phase is critical, as different phases can alter the elution order of isomers. For example, a 50% phenyl-polysiloxane column has been shown to provide better separation for some methylated PAH isomers compared to standard 5% phenyl phases. mdpi.com Despite optimization, complete separation of all isomers in a single chromatographic run is often not possible, leading to co-elution. mdpi.com
The relative distribution patterns of different alkylated phenanthrene (B1679779) isomers (e.g., methyl-, dimethyl-, and trimethylphenanthrenes) can serve as a diagnostic tool. researchgate.net For instance, the ratio of different isomers or the abundance of alkylated homologues relative to the parent phenanthrene can help differentiate between petrogenic (petroleum-derived) and pyrogenic (combustion-derived) sources of contamination. researchgate.net Petrogenic sources are typically rich in a wide range of alkylated homologues, while pyrogenic sources are dominated by the unsubstituted parent PAHs. researchgate.net
Future Research Trajectories for 2,4,6 Trimethylphenanthrene Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of complex organic molecules like 2,4,6-trimethylphenanthrene is undergoing a paradigm shift towards greener and more efficient methodologies. Future research will concentrate on moving away from classical, often multi-step and low-yield syntheses, towards modern catalytic processes that offer high atom economy and minimize waste.
Key research directions will include:
Palladium-Catalyzed Cross-Coupling and Annulation: Building on recent successes in PAH synthesis, methods like palladium-catalyzed Heck reactions, annulative dimerization of phenol (B47542) derivatives, and [3+3] annulation strategies will be adapted for the specific, regioselective synthesis of this compound. espublisher.comrsc.orgchemistryviews.org These approaches allow for the construction of the phenanthrene (B1679779) core from smaller, readily available fragments. rsc.orgchemistryviews.org
C-H Activation/Functionalization: Direct C-H activation is a powerful tool that avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. Future work will aim to develop catalytic systems capable of selectively installing the three methyl groups onto the phenanthrene backbone or building the trimethylated ring system through targeted C-H activation steps.
Flow Chemistry: Continuous-flow reactors offer significant advantages over traditional batch processes, including enhanced safety, better temperature control, improved scalability, and the potential for integrating reaction and purification steps. rsc.org Developing a continuous-flow synthesis for this compound could lead to a highly efficient and automated production method, particularly for handling energetic intermediates or hazardous reagents safely. nih.gov
| Synthetic Strategy | Potential Advantages for this compound Synthesis |
| Catalytic Annulation | High regioselectivity, use of simpler precursors, modularity. rsc.orgchemistryviews.org |
| Direct C-H Activation | Increased atom economy, shorter synthetic routes, reduced waste. |
| Flow Chemistry | Enhanced safety, precise reaction control, scalability, automation. rsc.org |
Application of Emerging Spectroscopic and Imaging Techniques for Spatially Resolved Chemical Analysis
Understanding the distribution and concentration of this compound in complex matrices, such as environmental samples or biological tissues, requires analytical techniques that offer both high sensitivity and spatial resolution. Future research will increasingly leverage cutting-edge methods to move beyond simple quantification and visualize the compound's location.
Promising areas of development include:
Advanced Mass Spectrometry (MS): Techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) provide exceptional sensitivity and selectivity for quantifying alkylated PAHs in complex mixtures. thermofisher.comnih.govnih.gov Future applications will focus on high-resolution aerosol mass spectrometry (HR-AMS) to analyze particulate-bound this compound in real-time. researchgate.net
Mass Spectrometry Imaging (MSI): Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is a powerful technique for visualizing the spatial distribution of molecules in tissue sections or on surfaces. Its application could map the uptake and distribution of this compound within an organism, providing critical insights into its toxicology and bioaccumulation without the need for labeling. nih.gov
Hyperspectral Imaging (HSI): HSI combines digital imaging and spectroscopy to obtain the spectrum for each pixel in an image, creating a detailed chemical map. mdpi.compixxel.space Field-deployable and airborne HSI systems, particularly in the short-wave infrared (SWIR) range, can be used for large-scale, non-invasive monitoring of this compound contamination in soils and water bodies, identifying pollution hotspots that are invisible to the naked eye. specim.comhaip-solutions.comsaiwa.ai
| Technique | Principle | Application for this compound |
| GC-MS/MS | Chromatographic separation followed by mass-based detection of fragmented ions. | Ultra-sensitive quantification in complex environmental extracts. nih.gov |
| MALDI Imaging | Laser desorption/ionization of molecules from a surface for mass analysis. | Spatially resolved mapping in biological tissues to study distribution. nih.gov |
| Hyperspectral Imaging | Capturing spectral data for each pixel to identify materials based on their signatures. | Remote and in-situ mapping of soil and water contamination. specim.comsaiwa.ai |
Integration of Advanced Computational Models for Predictive Chemistry
Computational chemistry provides a powerful, cost-effective alternative to empirical testing for predicting the properties, behavior, and toxicity of chemical compounds. The integration of these in silico methods will be indispensable for future research on this compound, enabling rapid screening and hypothesis-driven experimental design.
Future computational efforts will focus on:
Density Functional Theory (DFT): DFT calculations will be employed to predict a wide range of fundamental properties, including molecular geometry, electronic structure, and spectroscopic signatures. spast.org These models can also elucidate reaction mechanisms, such as formation pathways or atmospheric degradation initiated by OH radicals, providing a molecular-level understanding of the compound's reactivity. nih.govkoreascience.kr
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate variations in molecular structure with changes in a specific activity, such as toxicity or environmental persistence. nih.gov By developing QSARs for alkylated PAHs, researchers can predict the potential toxicity and environmental fate of this compound and its derivatives, prioritizing them for further toxicological testing. nih.gov
Predictive Toxicity Modeling: Advanced computational toxicology platforms, which integrate data from high-throughput screening assays with machine learning algorithms, will be used to predict the potential for adverse health effects. researchgate.net These models can help to assess the joint action and toxicity of complex PAH mixtures that include this compound. nih.govresearchgate.net
Exploration of Structure-Reactivity Relationships in Novel Derivatization Schemes
Systematic modification of the this compound structure through the introduction of various functional groups is a key strategy for tuning its properties for specific applications or for probing its biological activity. Future research will focus on creating novel derivatives and establishing clear relationships between their structure and function.
Key research avenues include:
Regioselective Functionalization: Developing synthetic methods to selectively introduce functional groups (e.g., -NO₂, -Br, -OH, -CN) at specific positions on the aromatic core. Studies on related phenanthrene systems show that existing substituents strongly direct the position of subsequent modifications. nih.gov This control is essential for systematic structure-activity relationship (SAR) studies.
Derivatization for Materials Science: The phenanthrene core is a building block for optoelectronic materials. acs.orgresearchgate.net Future work will explore the synthesis of derivatives of this compound to create novel organic semiconductors, emitters for OLEDs, or components of molecular sensors, studying how the number and position of methyl groups influence properties like charge mobility and photoluminescence.
Probing Biological Interactions: The toxicity and metabolic fate of phenanthrenes are highly dependent on their structure. researchgate.netnih.gov Synthesizing a library of derivatives and testing their interaction with key enzyme systems (like cytochromes P450) and receptors (like the aryl hydrocarbon receptor) will elucidate how alkylation patterns influence bioactivity and toxic potential. nih.govresearchgate.netdtu.dk
Elucidation of Complex Environmental Transformation Networks
Once released into the environment, this compound is subject to a variety of transformation processes that determine its ultimate fate and persistence. A major future challenge is to move beyond studying the disappearance of the parent compound and instead map the entire network of transformation products.
Future research will aim to:
Identify Biodegradation Pathways: While the degradation of phenanthrene is well-studied, the influence of alkylation is complex. Research indicates that the degree of alkylation and the specific isomer structure affect the rate and pathway of microbial breakdown. nih.govresearchgate.net Future studies will use advanced techniques like DNA-stable isotope probing to identify the specific microorganisms responsible for degrading this compound and to elucidate the metabolic pathways and intermediate products. noaa.govmdpi.com
Characterize Abiotic Degradation: Photodegradation (reaction with sunlight) and chemical oxidation (e.g., by atmospheric radicals) are critical abiotic transformation routes. koreascience.kr Future work will involve laboratory simulations and computational modeling to identify the products formed under various environmental conditions (e.g., in water, on soil surfaces, in the atmosphere) and to determine their reaction kinetics.
Q & A
Q. What spectroscopic methods are most effective for characterizing 2,4,6-Trimethylphenanthrene, and what key spectral markers should researchers prioritize?
- Methodological Answer : UV-Vis spectroscopy reveals characteristic absorption maxima at 258, 278, 288, 300, 335, and 351 nm , while mass spectrometry identifies a molecular ion at m/e 220 and a major fragment at m/e 205 . These spectral features distinguish it from other methylated phenanthrenes. For validation, compare data against authenticated standards and use solvent systems like toluene (50 mg/L stock solutions) to minimize interference .
Q. What synthetic methodologies are documented for this compound production?
- Methodological Answer : Key routes include:
- Dehydrogenation : Oxidation of friedelin-derived secondary alcohols using selenium at 315°C, though this may yield competing isomers (e.g., 1,2,8-trimethylphenanthrene) .
- Photolysis : Irradiation of substituted stilbenes (e.g., trans-5,5'-dimethoxy-2,2',4,4'-tetramethylstilbene) to induce cyclization. Reaction conditions (e.g., wavelength, solvent) critically influence isomer ratios .
Q. How is this compound typically quantified in environmental matrices?
- Methodological Answer : Employ gas chromatography coupled with single quadrupole or time-of-flight mass spectrometry (GC-MS/TOF-MS) . Use isotope-labeled internal standards (e.g., deuterated phenanthrenes) to correct for matrix effects. Calibrate with toluene-based standard solutions (e.g., 50 mg/L) and validate recovery rates in lichen or particulate matter samples .
Advanced Research Questions
Q. How should researchers address co-elution challenges when analyzing this compound alongside other C3-phenanthrenes in GC-MS?
- Methodological Answer : Optimize chromatographic separation using high-resolution capillary columns (e.g., 60 m × 0.25 mm ID) with non-polar stationary phases. Apply deconvolution software to resolve overlapping peaks (e.g., 1,2,6-trimethylphenanthrene vs. This compound). Validate co-elution hypotheses by monitoring secondary ions (e.g., m/e 237, 252) and comparing retention indices against certified reference materials .
Q. What strategies exist for resolving contradictions in mass spectral data when identifying alkylated phenanthrenes in complex matrices?
- Methodological Answer : Cross-validate using orthogonal analytical techniques such as UV-Vis spectroscopy and nuclear magnetic resonance (NMR). For ambiguous GC-MS results (e.g., fragment ions shared with retene or methylcyclopentenophenanthrene), employ high-resolution mass spectrometry (HRMS) to distinguish isobaric species. Confirm structural assignments by synthesizing and testing suspected isomers .
Q. What mechanistic insights explain the formation of competing isomers during this compound synthesis?
- Methodological Answer : Isomer distribution is influenced by steric and electronic factors in precursor molecules. For example, photolysis of trans-stilbenes favors specific cyclization pathways due to orbital orientation, while selenium dehydrogenation may produce thermodynamically stable isomers. Control parameters like temperature, catalyst purity, and irradiation wavelength to minimize side products .
Q. How can researchers differentiate environmental vs. pyrolytic sources of this compound in contamination studies?
- Methodological Answer : Use molecular ratio profiling (e.g., retene/trimethylphenanthrene ratios) and isotopic fingerprinting. Pyrolytic sources (e.g., wildfire smoke) often elevate retene levels, complicating C3-phenanthrene quantification. Implement silica gel cleanup and column chromatography to isolate target analytes before GC-MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
